![molecular formula C14H10BrNO B1340677 8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one CAS No. 143540-56-1](/img/structure/B1340677.png)
8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one" is a brominated heterocyclic compound that is structurally related to several research compounds with potential biological activity. The presence of bromine and the benzo-cyclohepta-pyridinone core suggest that it may be useful as an intermediate in the synthesis of pharmaceutical agents or as a lead compound for drug development.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a one-pot process for the preparation of a similar compound, 10-bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, an intermediate to an antitumor agent SCH 66336, has been reported . This process involves selective reduction, bromination, and deamination steps, yielding the desired product with good efficiency. Additionally, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been achieved through condensation and alkylation reactions, demonstrating the versatility of brominated pyridine derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been elucidated using various techniques, including NMR spectroscopy and X-ray crystallography . Theoretical calculations using DFT methods have also been employed to understand the electronic properties of these molecules . The presence of a bromine atom can significantly influence the electronic distribution and reactivity of the compound, which is crucial for its potential biological activity.
Chemical Reactions Analysis
Brominated heterocyclic compounds like the one are often used in chemical reactions as intermediates due to the reactivity of the bromine atom. For example, the carbanion derived from a related compound reacts with methyl acrylate to form a spirocyclopropane derivative, which is useful for structure-activity studies . The bromine atom can also facilitate further functionalization through cross-coupling reactions, which are commonly used in medicinal chemistry to generate diverse libraries of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are influenced by the presence of the bromine atom and the specific substituents on the heterocyclic core. These properties include solubility, melting point, and stability, which are important for the compound's handling and application in further chemical transformations. The bromine atom also imparts a higher molecular weight and can affect the lipophilicity of the compound, which is a key factor in drug design and pharmacokinetics.
Applications De Recherche Scientifique
Applications pharmaceutiques
Ces composés sont liés à la loratadine, un antihistaminique bien connu . La loratadine est utilisée pour soulager les symptômes d'allergie tels que les yeux larmoyants, le nez qui coule, les démangeaisons des yeux/du nez et les éternuements. Elle est également utilisée pour soulager les démangeaisons et l'urticaire causés par certaines affections cutanées . Par conséquent, ces composés pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antihistaminiques.
Analyse des impuretés
Ces composés peuvent être utilisés comme étalons de référence dans l'industrie pharmaceutique pour l'analyse des impuretés . Ils peuvent aider à surveiller et à contrôler les niveaux d'impuretés dans la loratadine et ses formulations associées conformément aux directives formulées par la Conférence internationale sur l'harmonisation (ICH) .
Synthèse chimique
Ces composés peuvent être utilisés en synthèse chimique . Par exemple, ils peuvent être utilisés comme intermédiaires dans la synthèse d'autres composés organiques complexes.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
13-bromo-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16-13(9)14(12)17/h1-2,5-8H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQDSBOUVLUFNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C(=O)C3=C1C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



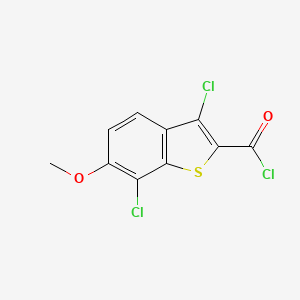

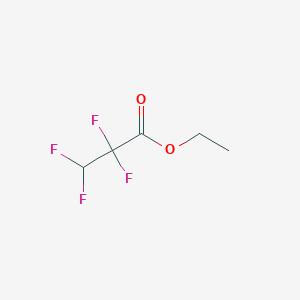
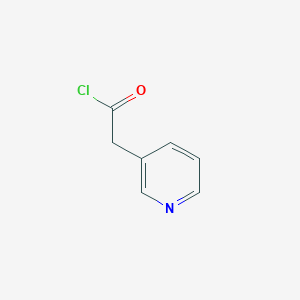
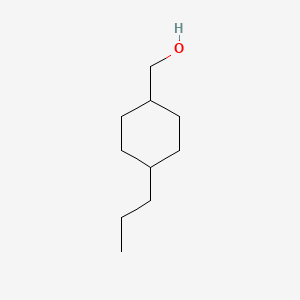
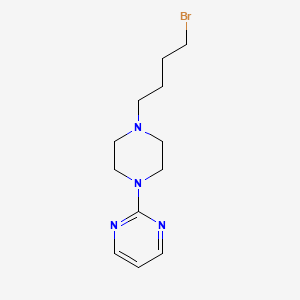
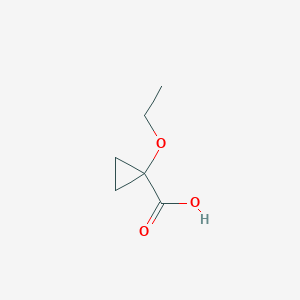
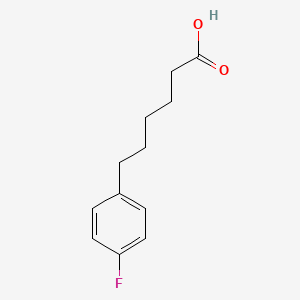
![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)
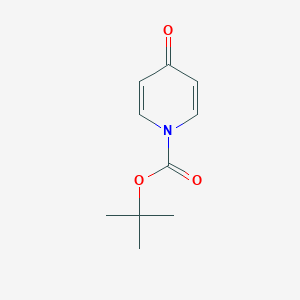
![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)
